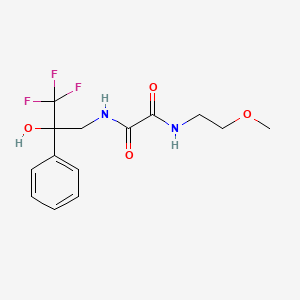

N1-(2-methoxyethyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-methoxyethyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide is a chemical compound that has potential applications in scientific research. This compound has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been studied. In

Aplicaciones Científicas De Investigación

Synthesis Methodologies

A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement and a new rearrangement sequence has been developed. This methodology is applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides from (3-(2-nitrophenyl)oxiran-2-yl)(aryl)methanones, providing a useful formula for both anthranilic acid derivatives and oxalamides. The method is operationally simple and high yielding, indicating its potential for efficient production of related compounds (Mamedov et al., 2016).

Structural Analysis

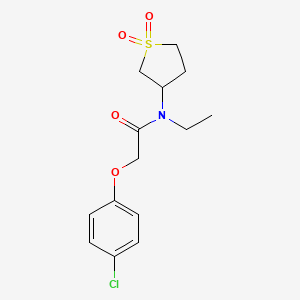

In the structure of N,N′-bis(substituted)oxamide compounds, such as the title compound, the plane of the chlorohydroxyphenyl ring subtends a significant angle to the plane of the oxalamide unit. This arrangement influences the three-dimensional supramolecular structure via classical O—H⋯O and N—H⋯O hydrogen bonds (Wang et al., 2016).

Electrocatalytic Applications

N-oxyl compounds, which are structurally related to N1-(2-methoxyethyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide, are known for their widespread use as catalysts for the selective oxidation of organic molecules. These compounds have been used extensively under electrochemical conditions, showcasing their ability to facilitate a wide range of electrosynthetic reactions. The electrochemical properties and applications of N-oxyl compounds provide insights into their potential for industrial applications (Nutting et al., 2018).

Polymer Nucleation

The effect of thermal history and shear flow on the crystallization behavior of poly(l-lactic acid) (PLLA) with N1,N1ʹ-(ethane-1,2-diyl)bis(N2-phenyloxalamide) (OXA) as a nucleator was investigated. The study highlights the importance of thermal history in determining the crystallization rate and demonstrates the potential of specific nucleators in enhancing the processing and properties of biodegradable polymers (Shen et al., 2016).

Propiedades

IUPAC Name |

N-(2-methoxyethyl)-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O4/c1-23-8-7-18-11(20)12(21)19-9-13(22,14(15,16)17)10-5-3-2-4-6-10/h2-6,22H,7-9H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSXEMBGSIWYHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NCC(C1=CC=CC=C1)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2426823.png)

![4-(3-fluorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2426824.png)

![N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)isonicotinohydrazide](/img/structure/B2426825.png)

![[(2S,5R)-5-Benzyloxolan-2-yl]methanamine](/img/structure/B2426829.png)

![1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzimidazole](/img/structure/B2426833.png)

![(1R)-1-(2-Bicyclo[3.1.0]hexanyl)ethanamine](/img/structure/B2426837.png)